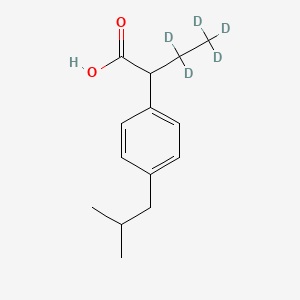
Butibufen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butibufen-d5 is a deuterium-labeled analog of Butibufen, a nonsteroidal anti-inflammatory drug (NSAID). The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecular structure. This isotopic labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butibufen-d5 involves the incorporation of deuterium atoms into the Butibufen molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process requires careful control of temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
Butibufen-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Butibufen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism and understand the biotransformation processes.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products.
Mechanism of Action
Butibufen-d5, like its non-labeled counterpart, exerts its effects by inhibiting the action of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The compound may also interfere with pain signaling pathways in the central nervous system, providing additional analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen-d5: Another deuterium-labeled NSAID used in similar research applications.
Naproxen-d5: A deuterium-labeled analog of Naproxen, used for studying metabolic pathways and pharmacokinetics.
Ketoprofen-d5: A deuterium-labeled version of Ketoprofen, employed in pharmacokinetic and metabolic studies.
Uniqueness of Butibufen-d5
This compound is unique due to its specific molecular structure and the presence of five deuterium atoms. This isotopic labeling provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways with high precision. Additionally, the compound’s specific inhibition of COX enzymes makes it a valuable tool in studying the mechanisms of inflammation and pain.
Properties
IUPAC Name |
3,3,4,4,4-pentadeuterio-2-[4-(2-methylpropyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747239 |
Source


|
| Record name | 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-83-5 |
Source


|
| Record name | 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
